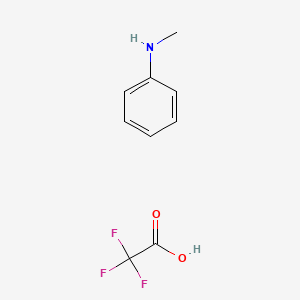

N-methylaniline 2,2,2-trifluoroacetate

説明

Contextualization of Anilinium Trifluoroacetates in Modern Organic Chemistry

Anilinium trifluoroacetates are a class of salts formed from the protonation of aniline (B41778) or its derivatives by trifluoroacetic acid (TFA). The significance of these salts in modern organic chemistry is intrinsically linked to the versatile nature of TFA. wikipedia.org TFA is a strong acid widely employed as a reagent, solvent, and catalyst for numerous transformations, including rearrangements, condensations, and the removal of protecting groups. wikipedia.org

The formation of an anilinium salt, such as N-methylaniline 2,2,2-trifluoroacetate, modulates the reactivity of the parent aniline. Aniline and its derivatives are weak bases and act as nucleophiles in many reactions. wikipedia.org When protonated by a strong acid like TFA, the nitrogen's lone pair of electrons becomes engaged in a bond with a proton, forming the anilinium cation and significantly reducing the aniline's nucleophilicity.

This acid-base interaction is often a crucial and controllable element within a reaction medium. For instance, in certain synthetic protocols, TFA is used as a catalyst in reactions involving anilines. A key example is the Nucleophilic Aromatic Substitution (SNAr) reaction, where an aniline derivative displaces a leaving group on an electron-deficient aromatic or heteroaromatic ring. nih.gov In such cases, the acid serves to activate the substrate towards nucleophilic attack. While the formation of the anilinium salt decreases the concentration of the free amine nucleophile, a carefully controlled equilibrium allows for sufficient free aniline to be present to participate in the reaction. nih.gov This dynamic equilibrium is essential; the acid must be strong enough to catalyze the reaction but not so overwhelmingly convert the aniline to its unreactive salt form. nih.gov The use of anilinium salts can also be found in the synthesis of polymeric materials, where they can act as dynamic linkages in polymer networks, enabling properties like thermoresponsive healing. nih.gov

Scope and Significance in Contemporary Chemical Synthesis and Analytical Methodologies

The specific applications of this compound as an isolated, pre-formed reagent are not extensively documented in peer-reviewed literature. However, its constituent components are significant in various chemical contexts.

In Chemical Synthesis:

The combination of N-methylaniline and trifluoroacetic acid is relevant in reactions where controlled acidity and a specific amine nucleophile are required. While primary research detailing the use of the isolated salt is sparse, some chemical suppliers note its function as a reagent in organic synthesis, for example, as an α-methylating agent for ketones and in activating internucleodecoupling processes. impurity.comcymitquimica.com

More broadly, the principles governing anilinium trifluoroacetates are applied in catalyst-free reactions. For example, trifluoroacetic acid has been used as both a stable fluorine source and a reactant in the trifluoroethylation of amines. nih.gov Such methodologies highlight the utility of combining amines with strong carboxylic acids to achieve valuable chemical transformations under practical conditions. nih.gov

In Analytical Methodologies:

While there are no prominent analytical methods that use this compound as a reagent, there is significant interest in the detection and quantification of its parent amine, N-methylaniline. N-methylaniline is a compound of interest in industrial and environmental analysis.

Methodologies for its detection have been developed for various matrices. For example, a gas chromatography-mass spectrometry (GC-MS) method has been established for the detection of N-methylaniline in textile products. Furthermore, analytical procedures based on high-performance liquid chromatography (HPLC) have been developed to quantify N-methylaniline as a contaminant in commercial indigo (B80030) dye. These methods are crucial for quality control and environmental monitoring.

| Area of Research | Key Finding | Methodology | Reference |

|---|---|---|---|

| Synthetic Chemistry | Trifluoroacetic acid (TFA) in conjunction with 2,2,2-trifluoroethanol (B45653) (TFE) effectively facilitates SNAr reactions between anilines and heterocycles. TFA acts as an acidic catalyst without fully deactivating the aniline nucleophile. | Organic Synthesis, Catalysis | nih.gov |

| Polymer Chemistry | Anilinium salts can be incorporated into polymer networks as dynamic cross-linkers, allowing for materials with thermoresponsive healing and malleability at mild temperatures. | Materials Science, Polymer Synthesis | nih.gov |

| Analytical Chemistry | A gas chromatography-mass spectrometry (GC/MS) method was developed for the detection and quantification of N-methylaniline in textile products. | Gas Chromatography, Mass Spectrometry | |

| Analytical Chemistry | A high-performance liquid chromatography (HPLC) method was developed to quantify aniline and N-methylaniline in indigo dye after converting the insoluble dye to its soluble leucoindigo (B3055547) form. | High-Performance Liquid Chromatography |

特性

分子式 |

C9H10F3NO2 |

|---|---|

分子量 |

221.18 g/mol |

IUPAC名 |

N-methylaniline;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7) |

InChIキー |

TXXJGCVOHDSYBC-UHFFFAOYSA-N |

正規SMILES |

CNC1=CC=CC=C1.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Synthetic Methodologies for N Methylaniline 2,2,2 Trifluoroacetate

Direct Acid-Base Reaction Pathways for N-Methylanilinium Trifluoroacetate (B77799) Formation

The formation of N-methylanilinium trifluoroacetate from N-methylaniline and trifluoroacetic acid is a classic acid-base neutralization reaction. alfa-labotrial.com The nitrogen atom of the N-methylaniline acts as a Brønsted-Lowry base, accepting a proton from the carboxylic acid group of the highly acidic trifluoroacetic acid.

A common and effective method for the preparation of N-methylaniline 2,2,2-trifluoroacetate involves the stoichiometric combination of the constituent acid and base. A well-documented procedure involves the dropwise addition of one mole of trifluoroacetic acid to a stirred solution of one mole of N-methylaniline. orgsyn.org To manage the exothermic nature of the reaction, it is typically conducted in a suitable solvent and under controlled temperature conditions, such as in an ice bath. orgsyn.org Following the addition, the mixture is stirred for a period to ensure complete reaction. The resulting N-methylanilinium trifluoroacetate often precipitates from the solution as a white solid. orgsyn.org This solid can then be isolated by filtration, washed with a non-polar solvent like pentane to remove any residual starting materials, and dried under vacuum to yield the pure salt. orgsyn.org One specific example of this approach reports a yield of 88% for the crystalline salt with a melting point of 66.5°C. orgsyn.org Another source indicates a melting point range of 65-66 °C. sigmaaldrich.com

Table 1: Stoichiometric Synthesis of this compound

| Reactant 1 | Reactant 2 | Stoichiometry | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-methylaniline | Trifluoroacetic acid | 1:1 molar ratio | Dry diethyl ether | Dropwise addition in an ice bath, followed by stirring for 1 hour | 88% | orgsyn.org |

This table is interactive and can be sorted by column.

The choice of solvent can play a crucial role in the efficiency and outcome of the synthesis of N-methylanilinium trifluoroacetate. A key consideration is the solubility of the resulting salt. A solvent in which the salt is sparingly soluble is often preferred to facilitate its precipitation and subsequent isolation. Diethyl ether is a commonly used solvent for this purpose, as it allows for the formation of a white precipitate of the product. orgsyn.org

Tetrahydrofuran (THF) is another solvent that can be employed. orgsyn.org However, the choice of solvent can also influence the stability of the product and potential side reactions. For instance, while dioxane can be used as a solvent, particularly when higher reflux temperatures are required for a related reaction, it has been noted that the iminium salt intermediate can polymerize rapidly at the reflux temperature of dioxane (101°C). orgsyn.org This suggests that for the synthesis of the salt itself, maintaining lower temperatures is advantageous to avoid degradation or side reactions. The use of a solvent also helps to dissipate the heat generated during the exothermic acid-base reaction.

Considerations for High-Throughput Synthesis and Screening of Anilinium-Based Ionic Liquids

The synthesis of this compound falls under the broader category of protic ionic liquid (PIL) formation. High-throughput (HT) techniques have been successfully applied to screen for and synthesize new PILs based on aniline (B41778) derivatives. rsc.orgrsc.orgresearchgate.net These methods allow for the rapid screening of various combinations of aniline derivatives and acids to identify promising candidates for specific applications, such as electropolymerization. rsc.orgrsc.org

A typical high-throughput workflow involves the cross-screening of a library of aniline derivatives against a selection of acids in a multi-well plate format. rsc.org The formation of a PIL can be visually assessed or further analyzed using automated techniques. For more precise and controlled synthesis, a robotic synthesis platform, such as a Chemspeed platform, can be utilized. rsc.orgresearchgate.net This allows for accurate dispensing of reagents and control over reaction conditions. researchgate.net In some high-throughput protocols, a solvent like ethanol is added to the aniline derivatives to ensure they are in a liquid state during the addition of the acid. rsc.org This approach enables the rapid identification of successful PIL formations from a large number of potential combinations. researchgate.net The data gathered from such high-throughput screening can then inform the selection of specific anilinium-based ionic liquids, such as N-methylanilinium trifluoroacetate, for larger-scale synthesis and further characterization. rsc.org

Spectroscopic and Structural Elucidation of N Methylaniline 2,2,2 Trifluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of N-methylaniline 2,2,2-trifluoroacetate in solution. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, a comprehensive picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound provides definitive evidence of its salt structure, formed by proton transfer from trifluoroacetic acid to the nitrogen atom of N-methylaniline. The spectrum, typically recorded in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆), displays characteristic signals for both the N-methylanilinium cation and the trifluoroacetate (B77799) anion.

Key signals observed in the ¹H NMR spectrum in DMSO-d₆ include a broad peak at approximately 9.7 ppm, which is assigned to the proton on the positively charged nitrogen atom (N-H). chemicalbook.com The aromatic protons of the phenyl ring appear in the region of 7.05-7.34 ppm. chemicalbook.com The methyl group (N-CH₃) attached to the nitrogen shows a signal around 2.835 ppm. chemicalbook.com When dissolved in D₂O, the acidic N-H proton is exchanged with deuterium, leading to the disappearance of its signal. The aromatic protons in D₂O are observed between 7.447 and 7.571 ppm, while the methyl protons shift to approximately 3.077 ppm. chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) in DMSO-d₆ chemicalbook.com | Chemical Shift (ppm) in D₂O chemicalbook.com |

|---|---|---|

| N-H | ~9.7 | Not observed |

| Aromatic (C₆H₅) | 7.05 - 7.34 | 7.447 - 7.571 |

| Methyl (N-CH₃) | ~2.835 | ~3.077 |

Complementing the proton NMR data, the ¹³C NMR spectrum provides insight into the carbon framework of this compound. For the closely related N-ethylanilinium trifluoroacetate, the carbon signals for the trifluoroacetate anion are well-characterized. researchgate.net The carbon of the trifluoromethyl group (-CF₃) typically appears as a multiplet around 120 ppm due to carbon-fluorine coupling. The carboxylate carbon (-COO⁻) signal is found further downfield, at approximately 160 ppm. researchgate.net

By analogy, the ¹³C NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the anilinium cation's aromatic and methyl carbons, in addition to the two signals from the trifluoroacetate anion. The aromatic carbons will have chemical shifts characteristic of a substituted benzene (B151609) ring, while the N-methyl carbon will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (ppm) researchgate.net |

|---|---|

| Trifluoromethyl (-CF₃) | ~120 (multiplet) |

| Carboxylate (-COO⁻) | ~160 |

The formation of this compound as a protic ionic liquid is confirmed by ¹H NMR studies that demonstrate proton transfer. researchgate.net In the case of the similar N-ethylanilinium trifluoroacetate, the absence of the characteristic carboxylic acid proton signal from TFA (usually around 11.5 ppm) and the appearance of a new N-H proton signal confirms the transfer of a proton from the acid to the amine's nitrogen atom. researchgate.net This phenomenon indicates the formation of an anilinium salt. researchgate.net

Furthermore, the sharpness of the N-H proton signal can be influenced by the rate of proton exchange with any residual water or other protic species in the solvent. The use of trifluoroacetic acid itself can help in sharpening NMR signals for nitrogen-containing compounds that exhibit line broadening due to prototropic tautomerization or conformational isomerism by influencing the proton exchange rate. nih.gov The temperature and concentration can also significantly impact the exchange rates of these labile protons, which can be observed through changes in the NMR line widths. nih.gov

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and confirming its ionic character through the analysis of characteristic vibrational modes.

The IR spectrum of this compound is a composite of the absorption bands from the N-methylanilinium cation and the trifluoroacetate anion. A key feature is the presence of a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in the anilinium cation. This contrasts with the sharper N-H stretching vibration of the parent N-methylaniline, which appears around 3411 cm⁻¹. researchgate.net

The trifluoroacetate anion contributes strong absorption bands, most notably the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear in the ranges of 1650-1700 cm⁻¹ and 1400-1450 cm⁻¹, respectively. Additionally, strong bands corresponding to the C-F stretching vibrations of the CF₃ group are expected in the 1100-1300 cm⁻¹ region. The IR spectrum for N-methylaniline itself, for comparison, shows characteristic bands for aromatic C-H and C=C stretching, as well as the N-H bend. chemicalbook.comnist.gov

Raman spectroscopy provides complementary information to IR spectroscopy for the structural characterization of this compound. The technique is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes. The Raman spectrum would be expected to show characteristic bands for the aromatic ring of the N-methylanilinium cation.

Studies on the related poly(N-methylaniline) show characteristic Raman bands that are sensitive to the oxidation and protonation state of the molecule. lmaleidykla.lt For this compound, key Raman signals would include the ring stretching modes of the anilinium cation. The symmetric stretching vibration of the trifluoroacetate carboxylate group would also be expected to be Raman active. Comparing the spectrum to that of related compounds like 4-chloro-N-methylaniline can aid in the assignment of vibrational modes. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) in Surface Chemistry Investigations

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would provide crucial information about the surface chemistry and the bonding environments of the constituent atoms: carbon, nitrogen, oxygen, and fluorine.

An XPS spectrum is obtained by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Expected High-Resolution XPS Data:

High-resolution spectra of the C 1s, N 1s, O 1s, and F 1s regions would be acquired to determine the chemical states of each element. Based on known chemical shifts for similar functional groups, the following binding energies would be anticipated:

N 1s Region: A single peak corresponding to the protonated nitrogen in the N-methylanilinium cation ([C₆H₅NH₂CH₃]⁺) would be expected. The binding energy for such an ammonium-like nitrogen is typically observed in the range of 401-402 eV.

F 1s Region: A prominent peak associated with the fluorine atoms of the trifluoroacetate anion (CF₃COO⁻) would be present. This peak is expected to appear at a high binding energy, typically around 688-689 eV, due to the strong electronegativity of fluorine.

O 1s Region: The two oxygen atoms in the carboxylate group of the trifluoroacetate anion would give rise to a peak in the O 1s spectrum, generally in the range of 531-533 eV.

C 1s Region: The C 1s spectrum would be more complex, with multiple peaks corresponding to the different carbon environments in the molecule:

The carbons of the phenyl ring.

The methyl carbon attached to the nitrogen.

The carboxylate carbon of the trifluoroacetate group.

The trifluoromethyl (CF₃) carbon, which would be shifted to a significantly higher binding energy (around 292-294 eV) due to the attached fluorine atoms.

A hypothetical data table summarizing the expected XPS results is presented below.

| Element | Orbital | Expected Binding Energy (eV) | Corresponding Functional Group |

| Nitrogen | N 1s | ~ 401.5 | N-methylanilinium cation (R-NH₂⁺-R') |

| Fluorine | F 1s | ~ 688.7 | Trifluoroacetate anion (CF₃-) |

| Oxygen | O 1s | ~ 532.0 | Trifluoroacetate anion (-COO⁻) |

| Carbon | C 1s | ~ 293.0 | Trifluoromethyl carbon (CF₃-) |

| Carbon | C 1s | ~ 288.0 | Carboxylate carbon (-COO⁻) |

| Carbon | C 1s | ~ 285.0 - 286.0 | Phenyl and methyl carbons |

Note: The binding energies are estimates based on typical values for similar chemical environments and would require experimental verification.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

For a definitive determination of the three-dimensional arrangement of atoms and molecules in this compound, single crystal X-ray diffraction would be the method of choice. This technique would provide precise data on bond lengths, bond angles, and torsion angles, as well as the unit cell dimensions and space group of the crystal.

A suitable single crystal of the compound would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected on a detector. Analysis of this data would yield a detailed crystallographic information file (CIF), which would include the following key parameters:

| Crystallographic Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal structure. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | The density of the crystal calculated from the XRD data. |

Powder X-ray diffraction is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The material is finely ground, homogenized, and the bulk composition is analyzed.

A PXRD pattern for this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a fingerprint of the crystalline phase and can be used for identification purposes. The positions and intensities of the peaks can be used to determine the unit cell parameters. While not providing the detailed atomic positions that single crystal XRD does, PXRD is invaluable for routine analysis, purity assessment, and for studying polymorphism.

The data obtained from single crystal X-ray diffraction would be instrumental in analyzing the intermolecular interactions that govern the crystal packing of this compound. In this ionic compound, strong electrostatic interactions between the N-methylanilinium cation and the trifluoroacetate anion are expected to be the dominant forces.

Specifically, the analysis would focus on:

Hydrogen Bonding: The protonated amine group of the N-methylanilinium cation is a strong hydrogen bond donor. It would be expected to form strong hydrogen bonds with the oxygen atoms of the carboxylate group of the trifluoroacetate anion. The geometry of these N-H···O hydrogen bonds (distances and angles) would be precisely determined.

π-Interactions: The phenyl ring of the cation could participate in various π-interactions, such as π-π stacking with adjacent phenyl rings or cation-π interactions. The arrangement of the aromatic rings in the crystal lattice would reveal the presence and nature of these interactions.

Fluorine Interactions: The highly electronegative fluorine atoms of the trifluoroacetate anion could participate in weak C-H···F or other non-covalent interactions, further influencing the crystal packing.

Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point, solubility, and stability.

Advanced Reactivity and Mechanistic Investigations of N Methylaniline 2,2,2 Trifluoroacetate

Proton Transfer Equilibria and Acid-Base Properties in Solution

N-methylaniline 2,2,2-trifluoroacetate is the product of a strong acid, trifluoroacetic acid (TFA), and a weak base, N-methylaniline. In solution, an equilibrium exists between the protonated N-methylanilinium cation and the trifluoroacetate (B77799) anion, and their corresponding neutral parent molecules. The position of this equilibrium is dictated by the pKa values of the constituent acid and base. The pKa of the N-methylanilinium ion is approximately 4.85, while trifluoroacetic acid is a strong acid with a pKa of about 0.5.

This significant difference in acidity means that in most solvents, the equilibrium lies far to the side of the salt, with the nitrogen atom of N-methylaniline being protonated. However, the proton transfer is a dynamic process. Studies on similar systems involving anilines and strong acids have shown that proton transfer equilibrium constants can be influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the aniline (B41778) ring. scispace.com For this compound, the presence of the electron-donating methyl group on the nitrogen atom slightly increases its basicity compared to aniline, favoring protonation. The trifluoroacetate anion is a very weak conjugate base, which makes the N-methylanilinium cation a moderately acidic species capable of donating a proton in certain chemical environments.

Mechanistic Pathways in Catalytic Reactions

The unique properties of this compound allow it to function as a catalyst in different reaction types through distinct mechanistic pathways.

This compound is recognized for its ability to act as a phase transfer catalyst (PTC). chemimpex.com Phase transfer catalysis is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The N-methylanilinium cation, being a quaternary ammonium-like salt, can pair with an anionic reactant from the aqueous phase. The resulting ion pair has sufficient lipophilicity, enhanced by the phenyl and methyl groups, to be soluble in the organic phase. chemimpex.com

Once in the organic phase, the anion is poorly solvated and thus highly reactive, allowing it to react with the organic-soluble substrate. After the reaction, the N-methylanilinium cation can transport the product anion back to the aqueous phase or exchange it for another reactant anion, continuing the catalytic cycle. The trifluoroacetate moiety contributes to the salt's solubility in organic solvents, which is a crucial property for an effective phase transfer catalyst. chemimpex.com

The compound can also participate in acid-catalyzed reactions, such as condensations. This catalytic activity can arise from either the N-methylanilinium cation acting as a Brønsted acid or from the trifluoroacetic acid present in the proton transfer equilibrium. In reactions like the synthesis of heterocyclic compounds, TFA is known to be an effective acidic catalyst that can activate a substrate by N-protonation without completely deactivating a nucleophilic aniline co-reactant by converting it into the unreactive anilinium salt. nih.gov

In a solution of this compound, the N-methylanilinium ion can serve as a proton source to activate electrophiles, for example, by protonating a carbonyl group in an aldehyde or ketone, making it more susceptible to nucleophilic attack. This is a key step in many condensation reactions, such as aldol (B89426) or Knoevenagel condensations. The trifluoroacetate anion, being a weak nucleophile, generally does not interfere with the desired reaction pathway.

Reactivity as a Derivatizing Agent in Analytical Protocols

In the field of analytical chemistry, this compound is used as a derivatizing agent, particularly in chromatography. chemimpex.com Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical technique. For instance, in gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often used to increase the volatility or detectability of an analyte.

While specific protocols are proprietary or context-dependent, the reactivity of this compound in this context likely involves the transfer of the trifluoroacetyl group from an activated form (like trifluoroacetic anhydride, which can be formed in situ or used in conjunction) to a nucleophilic functional group on the analyte, such as an alcohol, amine, or thiol. The N-methylaniline component would act as a base to facilitate this transfer. The resulting trifluoroacetylated derivative often exhibits improved chromatographic properties, such as better thermal stability and increased volatility, and allows for highly sensitive detection using an electron capture detector (ECD).

Influence on Solvent Properties and Substrate Solubility in Reaction Media

As an ionic salt, this compound can significantly influence the properties of the reaction medium. Its presence can increase the polarity of an organic solvent, which can, in turn, affect reaction rates and equilibria. One of the notable features of this compound is that its unique trifluoroacetate moiety enhances its solubility in organic solvents. chemimpex.com

This enhanced solubility is advantageous in synthesis, as it allows for the creation of a homogeneous reaction environment even when dealing with polar or ionic reagents that might otherwise have poor solubility in non-polar organic solvents. chemimpex.com By improving the dissolution of polar substrates or reagents, the salt can increase the effective concentration of reactants in the solution phase, leading to improved reaction rates and yields. chemimpex.com This behavior is particularly valuable in reactions where one of the key components has limited solubility in common organic media.

Catalytic Applications of N Methylaniline 2,2,2 Trifluoroacetate in Organic Transformations

Catalytic Promotion of Condensation Reactions

N-methylaniline 2,2,2-trifluoroacetate has demonstrated utility as a catalyst in certain condensation reactions, facilitating the formation of carbon-carbon bonds. Its acidic nature, owing to the trifluoroacetate (B77799) counter-ion, is a key feature in its catalytic activity.

Applications in Dihydroquinacridone Synthesis

The synthesis of dihydroquinacridones, important precursors to quinacridone (B94251) pigments, typically involves the cyclization of 2,5-dianilino-3,6-dihydroterephthalic acid derivatives. This transformation is generally catalyzed by strong acids such as polyphosphoric acid or hydrochloric acid, which facilitate the intramolecular Friedel-Crafts acylation reactions.

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound as a catalyst for the synthesis of dihydroquinacridones. The acidic conditions required for this cyclization are typically harsh, and the catalytic efficacy of a salt like N-methylanilinium trifluoroacetate in this specific context has not been established in the reviewed literature. Further research would be necessary to explore its potential, if any, in this particular synthetic transformation.

Facilitation of Carbonyl Condensations

A notable application of N-methylanilinium trifluoroacetate is in the facilitation of carbonyl condensations, specifically in the synthesis of α-methylene ketones. This transformation, a variation of the Mannich reaction, involves the reaction of a ketone with formaldehyde (B43269) (or its equivalent, paraformaldehyde) and a secondary amine salt. N-methylanilinium trifluoroacetate serves as a convenient, crystalline, and non-hygroscopic source of both the secondary amine and the acid catalyst required for the reaction.

The reaction proceeds through the in situ formation of an N,N-dimethyleneiminium trifluoroacetate salt, which then reacts with the enol or enolate of the ketone to form a β-aminoketone (a Mannich base). Subsequent elimination of the amine moiety, often facilitated by heat, yields the desired α-methylene ketone. This method provides a direct and efficient route to these valuable synthetic intermediates.

A key advantage of using N-methylanilinium trifluoroacetate is that it avoids the need for pre-formation of the iminium salt and allows for a one-pot procedure. The reaction conditions are generally mild, typically involving refluxing the ketone, paraformaldehyde, and N-methylanilinium trifluoroacetate in a suitable solvent such as dioxane or tetrahydrofuran.

Table 1: Synthesis of α-Methylene Ketones using N-Methylanilinium Trifluoroacetate

| Ketone Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| α-Tetralone | 2-Methylene-1-tetralone | Dioxane | 1.5 | 85-90 |

| Cyclohexanone | 2-Methylenecyclohexanone | Dioxane | 3 | 70-75 |

Role in Phosphoramidite (B1245037) Coupling in Oligonucleotide Synthesis

The synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern molecular biology and therapeutics. A critical step in this automated solid-phase synthesis is the coupling of a phosphoramidite monomer to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction requires an activator, typically a weak acid, to protonate the diisopropylamino group of the phosphoramidite, making it a good leaving group and activating the phosphorus for nucleophilic attack.

While this compound is not the most commonly cited activator, its components are analogous to other activators used in this field. For instance, pyridinium (B92312) trifluoroacetate, in combination with N-methylimidazole, has been shown to be an effective activator system. The N-methylanilinium ion, being a protonated secondary amine, can act as the requisite weak acid to protonate the phosphoramidite. The trifluoroacetate anion is a non-nucleophilic counter-ion that does not interfere with the coupling reaction.

Implications for N-Methylation Reactions of Amines

The term "N-methylation" in the context of this compound can be interpreted in a few ways. One interpretation is the use of this compound as a catalyst for the methylation of other amines. However, there is limited direct evidence in the scientific literature to support this application. N-methylaniline itself is a product of the N-methylation of aniline (B41778), and the salt form is not typically a source of a methyl group for transfer to another amine.

A more plausible implication is related to the physical and chemical properties that the N-methyl group imparts to the aniline moiety, and how the trifluoroacetate salt form might be utilized in processes involving N-methylated compounds. For instance, in some synthetic contexts, the formation of the trifluoroacetate salt of an N-methylated amine could be used to facilitate its purification or to modify its solubility.

One area where N-methylaniline derivatives are relevant is in the study of catalysts for N-methylation. For example, various metal complexes are investigated for their ability to catalyze the N-methylation of amines using methanol (B129727) as the methyl source. In these studies, N-methylaniline is often a product used to gauge the catalyst's efficacy and selectivity for mono-methylation versus di-methylation.

While this compound is not a direct methylating agent for amines, its chemical nature as a salt of a secondary aromatic amine makes it a relevant compound in the broader field of N-methylation research, particularly in the context of catalyst development and reaction optimization.

N Methylaniline 2,2,2 Trifluoroacetate As a Component in Advanced Materials Research

Protic Ionic Liquid (PIL) Systems Based on Anilinium Trifluoroacetates

Protic ionic liquids (PILs) are a subclass of ionic liquids formed through the proton transfer from a Brønsted acid to a Brønsted base. qub.ac.uk Anilinium trifluoroacetates, including N-methylaniline 2,2,2-trifluoroacetate, represent a significant category of PILs explored in advanced materials research. These compounds are valued for their unique physicochemical properties which can be finely tuned by modifying the structure of the cation or anion. qub.ac.uk The presence of a labile proton and a network of hydrogen bonds dictates their characteristics. qub.ac.uk

Design and Synthesis of PILs

The design of anilinium-based PILs centers on the selection of an appropriate aniline (B41778) derivative and a Brønsted acid to achieve desired properties like viscosity, conductivity, and thermal stability. The structure of the aniline derivative, for instance, can influence the molecular arrangement in the liquid state. Alkyl groups attached to the benzene (B151609) ring that extend on the same plane may not hinder π-stacking, while substitutions on the nitrogen atom can interfere with this arrangement, affecting the material's bulk properties. researchgate.net

The synthesis of these PILs is typically a straightforward and cost-effective acid-base neutralization reaction. qub.ac.uk For this compound, the process involves reacting equimolar amounts of N-methylaniline (the base) with trifluoroacetic acid (the acid). chembk.com The reaction is often carried out at a reduced temperature, such as 0 °C, for a specific duration to facilitate the formation of the salt crystals. chembk.com The resulting product can then be purified by filtration, washing with a non-polar solvent like anhydrous ether, and drying under a vacuum. chembk.com This simple and efficient synthesis makes anilinium-based PILs attractive for various applications. qub.ac.uk

| Property | Value | Reference |

|---|---|---|

| CAS Number | 29885-95-8 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₉H₁₀F₃NO₂ | scbt.com |

| Molecular Weight | 221.18 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Grey to Dark Grey Solid | chembk.com |

| Melting Point | 65-66 °C | chembk.comsigmaaldrich.com |

| Synthesis Method | Neutralization of N-methylaniline with trifluoroacetic acid | chembk.com |

Application in Electropolymerization of Conducting Polymers

Anilinium-based PILs, such as this compound and its analogues, have emerged as promising candidates for the electropolymerization of conducting polymers. researchgate.netchalmers.se A key advantage of this approach is that the PIL can function simultaneously as the monomer precursor, the solvent, and the supporting electrolyte. chalmers.sescispace.com This "all-in-one" system eliminates the need for additional acids or solvents, offering a greener and more streamlined process for producing polyanilines. chalmers.se

In this process, the anilinium salt is electropolymerized to form a film of the corresponding polyaniline derivative, such as poly(N-methylaniline). The protic nature of the PIL provides the necessary acidic environment for the polymerization to occur. chalmers.sescispace.com Researchers have demonstrated that by varying the electropolymerization technique, it is possible to control the morphology of the resulting polymer films. chalmers.sescispace.com For instance, using N-ethylanilinium trifluoroacetate (B77799), a close analogue, different morphologies of poly(N-ethylaniline) were achieved through different electrochemical approaches. chalmers.se The resulting polymer films were also found to be soluble in the PIL precursor, which enhances their processability. chalmers.se This methodology holds significant potential for creating highly processable conducting polymers for applications in energy storage and electronics. researchgate.netchalmers.se

| Function | Description | Advantage |

|---|---|---|

| Monomer Precursor | The anilinium cation serves as the monomer unit for polymerization. | Directly incorporates into the polymer backbone. |

| Solvent | The PIL itself acts as the reaction medium. | Eliminates the need for volatile organic solvents. |

| Supporting Electrolyte | Provides the necessary ionic conductivity for the electrochemical process. | Simplifies the reaction setup and reduces chemical waste. |

| Protic Source | The inherent acidity is sufficient for the polymerization mechanism. | No external acid needs to be added. chalmers.se |

Precursor Roles in the Synthesis of Functional Materials

Beyond its use in PIL systems, this compound serves as a valuable precursor and reagent in the synthesis of various functional materials. The parent compound, N-methylaniline, is a well-established building block for dyes, agrochemicals, and polymers like poly(N-methylaniline). nih.govyufenggp.com The trifluoroacetate salt form can offer advantages in handling and reactivity for specific synthetic applications.

N-methylaniline trifluoroacetate is utilized as a reagent in organic synthesis. cymitquimica.com For example, it can function as an α-methylating agent for ketones. cymitquimica.com In this context, the compound provides a source of the N-methylaniline moiety under specific reaction conditions. Furthermore, N-substituted anilines are employed in the preparation of intermediates for complex molecules, including α-amino diazoketones, which are precursors in the synthesis of pharmaceutical inhibitors. nih.gov The use of aniline-based compounds is extensive in creating a wide array of materials, from pharmaceuticals to high-performance polymers like polyurethanes and polyamides. yufenggp.comechemi.com The trifluoroacetate salt acts as a stable, solid source of N-methylaniline, which can be advantageous for precise dosing and in specific reaction environments where the controlled release of the amine is required.

Theoretical and Computational Studies on N Methylaniline 2,2,2 Trifluoroacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is instrumental in predicting various properties of molecules, including their geometry, energy, and reactivity.

DFT calculations are crucial for determining the three-dimensional arrangement of atoms in N-methylaniline 2,2,2-trifluoroacetate and the energetics of its formation. These calculations typically involve optimizing the geometry of the N-methylanilinium cation and the trifluoroacetate (B77799) anion separately, as well as the ion pair.

Theoretical investigations on N-methylaniline have provided insights into its molecular geometry. researchgate.net For the N-methylanilinium cation, protonation at the nitrogen atom leads to a tetrahedral geometry around the nitrogen. The phenyl ring's geometry is also influenced by the substituent.

The trifluoroacetate anion's structure is characterized by a carboxylate group with delocalized negative charge and a trifluoromethyl group. Computational studies on similar anion-π systems have explored the interactions of such anions. nih.gov

Table 1: Illustrative Calculated Geometric Parameters for N-Methylanilinium and Trifluoroacetate Ions

| Parameter | N-Methylanilinium Cation (Calculated) | Trifluoroacetate Anion (Calculated) |

| C-N Bond Length (Å) | ~1.47 | N/A |

| N-H Bond Length (Å) | ~1.03 | N/A |

| C=O Bond Length (Å) | N/A | ~1.25 |

| C-C (ring) Bond Length (Å) | ~1.39 | N/A |

| C-F Bond Length (Å) | N/A | ~1.34 |

Note: These are representative values based on DFT calculations of similar structures and are for illustrative purposes.

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. While specific reaction mechanisms involving this compound are not extensively documented in the literature, theoretical studies on related systems can provide valuable insights.

For instance, the formation of the salt itself from N-methylaniline and trifluoroacetic acid is a proton transfer reaction. DFT calculations can model the pathway of this acid-base reaction, determining the activation energy and the structure of the transition state. A study on the reaction of anilines with trifluoroacetic acid in 2,2,2-trifluoroethanol (B45653) has shown the role of the acid as a catalyst without deactivating the aniline (B41778) by full protonation. nih.gov

Furthermore, theoretical studies have been conducted on the N-dealkylation of N-cyclopropyl-N-methylaniline, providing insights into reaction mechanisms catalyzed by cytochrome P450. rsc.org Such studies can serve as a model for understanding the reactivity of the N-methylanilinium cation in different chemical environments.

DFT calculations can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra.

For this compound, DFT can be used to calculate the vibrational frequencies of the N-methylanilinium cation and the trifluoroacetate anion. The calculated spectra can then be compared with experimental data to confirm the structure of the salt. Studies on anilinium salts with other anions, such as malonate and trichloroacetate, have demonstrated the accuracy of DFT in predicting vibrational spectra. researchgate.netnih.gov

The calculated vibrational frequencies for the N-H stretching mode in the N-methylanilinium cation would be expected to show a significant shift compared to neutral N-methylaniline due to protonation and hydrogen bonding. Similarly, the symmetric and asymmetric stretching frequencies of the carboxylate group in the trifluoroacetate anion would be sensitive to the ionic interactions within the salt.

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | N-Methylaniline (Neutral) | N-Methylanilinium Cation | Trifluoroacetate Anion |

| N-H Stretch | ~3400 | ~3200-3300 (broadened) | N/A |

| C=O Asymmetric Stretch | N/A | N/A | ~1680 |

| C=O Symmetric Stretch | N/A | N/A | ~1450 |

| C-F Stretch | N/A | N/A | ~1100-1200 |

Note: These are approximate values based on DFT calculations of related compounds and are for illustrative purposes.

Quantum Chemical Analysis of Intermolecular Interactions

The properties of this compound are significantly influenced by intermolecular interactions, both in the solid state and in solution. Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to characterize these interactions.

In the solid state, the crystal structure is stabilized by a network of intermolecular forces, including ionic bonds, hydrogen bonds, and potentially π-π stacking interactions between the phenyl rings of the N-methylanilinium cations. QTAIM analysis can identify the bond critical points associated with these interactions and quantify their strength. researchgate.net

NBO analysis provides insights into charge transfer and orbital interactions. nih.gov In the N-methylanilinium trifluoroacetate ion pair, NBO analysis can reveal the extent of charge delocalization and the nature of the hydrogen bonds between the cation and anion. A computational study on trifluoroacetate-based ionic liquids highlighted the importance of hydrogen bonding in determining the structure of ion pairs. researchgate.net

Molecular Modeling of Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the solution phase. acs.org For this compound, MD simulations can provide insights into its solvation, ion-pairing, and transport properties in different solvents.

In an MD simulation, the motion of each atom is calculated over time based on a force field that describes the intra- and intermolecular interactions. By simulating the compound in a box of solvent molecules, one can study how the solvent molecules arrange themselves around the N-methylanilinium and trifluoroacetate ions. This provides information about the solvation shell structure and the thermodynamics of solvation.

MD simulations can also be used to investigate the extent of ion pairing in solution. By analyzing the trajectories of the ions, it is possible to determine the equilibrium between free ions and ion pairs, and to calculate the potential of mean force for ion association. This is crucial for understanding the conductivity and other transport properties of solutions of the salt. Studies on aniline in aqueous solutions have utilized MD simulations to understand molecular interactions. bohrium.com

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems Employing Anilinium Trifluoroacetates

The field of organocatalysis is continually seeking new, efficient, and selective catalysts. Anilinium trifluoroacetates, including N-methylaniline 2,2,2-trifluoroacetate, represent a promising class of compounds for the development of novel catalytic systems. The trifluoroacetate (B77799) anion can play a crucial role in modifying the outcome of chemical reactions. For instance, in metal-free catalytic systems for the allylic substitution of alcohols with anilines, the choice of counteranion in imidazolium-based catalysts has been shown to tune the regioselectivity of the reaction. scispace.com

Protic ionic liquids (PILs), formed by the transfer of a proton from a Brønsted acid to a Brønsted base, can function as both solvent and catalyst in organic reactions. researchgate.net N-methylanilinium trifluoroacetate shares characteristics with these PILs. Research into compounds like 1-methylimidazolium (B8483265) trifluoroacetate has demonstrated their effectiveness as a recyclable solvent-catalyst for reactions such as the Biginelli reaction, which produces pharmacologically significant dihydropyrimidinones. researchgate.net This suggests a potential pathway for employing N-methylanilinium trifluoroacetate in similar dual-role catalytic systems.

Furthermore, trifluoroacetic acid (TFA) itself is a key component in various catalytic processes. It is used in metal-free hydrogenation reactions where it acts as the proton source. researchgate.net In photoredox catalysis, TFA can be a precursor to the trifluoromethyl radical (CF3•), a valuable reagent in organic synthesis, although this typically requires harsh oxidative conditions. researchgate.net The development of milder methods using visible light photoredox catalysis to generate fluoroalkyl radicals from the corresponding carboxylic acids is an active area of research. researchgate.net A catalytic system employing N-methylanilinium trifluoroacetate could potentially leverage the properties of both the anilinium cation for substrate activation and the trifluoroacetate anion as a proton shuttle or a latent source of reactive species under specific conditions.

| Catalytic System Type | Potential Role of Anilinium Cation | Potential Role of Trifluoroacetate Anion | Example Reaction Type |

|---|---|---|---|

| Brønsted Acid Catalysis | Proton Donor (Acid Catalyst) | Modulates acidity and solubility | Esterification, Friedel-Crafts |

| Phase-Transfer Catalysis | Cationic component for anion transport | Lipophilic anion to facilitate phase transfer | Nucleophilic substitution |

| Dual-Role Solvent/Catalyst | Acidic catalyst | Reaction medium, potential co-catalyst | Condensation reactions (e.g., Biginelli) researchgate.net |

| Photoredox Catalysis | Substrate interaction/activation | Precursor to CF3 radical under oxidative conditions researchgate.net | Trifluoromethylation of arenes researchgate.net |

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. researchgate.netmdpi.com The integration of organocatalysis with continuous flow processes is a growing field of interest, aiming to develop more sustainable and efficient manufacturing methods for fine chemicals and pharmaceuticals. researchgate.netiitj.ac.in

This compound, as a potential organocatalyst, is well-suited for integration into flow chemistry systems. Homogeneous catalytic reactions using soluble catalysts like anilinium salts can be performed in simple plug flow reactors (PFRs). The modular nature of flow chemistry setups allows for the sequential addition of reagents and in-line purification, which can streamline multi-step syntheses. uc.pt

| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio, potential for hot spots | Excellent, due to high surface-area-to-volume ratio of microreactors researchgate.net |

| Safety | Higher risk with large volumes of hazardous reagents | Inherently safer due to small reactor volumes and better control mdpi.com |

| Scalability | Complex, often requires re-optimization ("scaling up") | Simpler, achieved by running the process for a longer time ("scaling out") researchgate.net |

| Process Control | Less precise control over temperature, mixing, and residence time | Precise control over all reaction parameters researchgate.net |

| Catalyst Integration | Homogeneous catalysis requires difficult separation; heterogeneous requires filtration | Amenable to both homogeneous systems and heterogeneous packed-bed reactors for easy separation unife.itmdpi.com |

Exploration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and real-time monitoring are invaluable tools. youtube.com The chemical structure of this compound offers unique spectroscopic handles that can be exploited for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique for monitoring changes in molecular vibrations during a reaction. The trifluoroacetate anion has strong, distinct absorption bands, particularly from the carboxylate group (C=O stretch) and the carbon-fluorine bonds (C-F stretch). Studies have successfully used FTIR to monitor proteolytic reactions by analyzing the spectra of trifluoroacetate-protein and peptide complexes, demonstrating the viability of tracking this anion in a complex mixture. nih.govnih.gov In a reaction involving N-methylanilinium trifluoroacetate, in-situ FTIR could track the concentration of the anion or its interaction with other species in real-time. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another highly effective tool for reaction monitoring.

¹H NMR: In-situ ¹H NMR can be used to monitor the signals from the N-methyl and phenyl protons on the anilinium cation, providing information on the consumption of the catalyst or its transformation into other species. researchgate.net

¹⁹F NMR: The presence of three fluorine atoms in the trifluoroacetate anion provides a very powerful and specific probe for ¹⁹F NMR. Fluorine NMR often has a wide chemical shift range and low background noise, making it an excellent quantitative tool. rsc.org Researchers have used sodium trifluoroacetate as an internal standard in ¹⁹F NMR experiments, highlighting the clean and reliable signal produced by the CF₃ group. rsc.org This technique could be used to precisely track the fate of the trifluoroacetate counter-ion throughout a catalytic cycle.

The combination of these techniques, especially when integrated into flow reactors ("flow FTIR" and "flow NMR"), can provide comprehensive mechanistic and kinetic data that is difficult to obtain through traditional offline analysis. researchgate.net

| Technique | Part of Compound Monitored | Information Gained | Reference |

|---|---|---|---|

| In-Situ FTIR | Trifluoroacetate Anion (C=O, C-F bonds) | Changes in anion concentration, complex formation, reaction endpoints. | nih.govnih.govresearchgate.net |

| In-Situ ¹H NMR | N-methylaniline Cation (Aromatic and N-CH₃ protons) | Consumption of the catalyst, formation of intermediates and products. | researchgate.net |

| In-Situ ¹⁹F NMR | Trifluoroacetate Anion (CF₃ group) | Precise and quantitative tracking of the anion's concentration and chemical environment. | rsc.org |

| Raman Spectroscopy | Both Cation and Anion | Complementary vibrational information, useful in aqueous media. | spectroscopyonline.com |

Q & A

Q. What are the recommended methods for synthesizing N-methylaniline 2,2,2-trifluoroacetate, and how can its purity be verified?

Methodological Answer:

- Synthesis : React equimolar amounts of N-methylaniline with trifluoroacetic acid in an anhydrous solvent (e.g., dichloromethane or diethyl ether) under nitrogen. The acid-base reaction forms the trifluoroacetate salt, which precipitates upon cooling.

- Purification : Recrystallize from a mixture of ethanol and ethyl acetate to remove unreacted starting materials.

- Purity Verification :

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions : Store in airtight, moisture-resistant containers under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C. Avoid exposure to humidity due to hygroscopic tendencies, as seen in related trifluoroacetate salts .

- Stability Monitoring : Periodically test via NMR for decomposition (e.g., reappearance of free N-methylaniline signals).

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Hazard Mitigation : Avoid contact with oxidizing agents (risk of exothermic decomposition) and bases (risk of regenerating free amine). Refer to SDS guidelines for trifluoroacetate salts (e.g., sodium trifluoroacetate in ).

Advanced Research Questions

Q. How can this compound be utilized in catalytic or synthetic applications?

Methodological Answer:

- Role in Catalysis : As a weakly acidic ionic liquid, it may stabilize reactive intermediates in trifluoromethylation reactions. For example, analogous trifluoroacetate salts act as counterions in electrophilic reagents (e.g., trifluoromethylthiolation in ).

- Synthetic Applications : Use as a proton source in acid-mediated cyclization or as a precursor for N-methylaniline derivatives via anion exchange (e.g., replacing trifluoroacetate with other anions).

Q. What advanced analytical techniques resolve structural ambiguities in trifluoroacetate salts?

Methodological Answer:

- X-ray Crystallography : Determine crystal packing and confirm ionic interactions between the N-methylanilinium cation and trifluoroacetate anion. Compare with structurally characterized analogs (e.g., 2,4,6-trimethylanilinium triflate in ).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns under ESI or MALDI conditions.

Q. How can conflicting data on the hygroscopicity and thermal stability of trifluoroacetate salts be addressed?

Methodological Answer:

- Controlled Studies : Conduct thermogravimetric analysis (TGA) under inert vs. humid conditions to isolate moisture effects. For example, lithium trifluoroacetate monohydrate () loses water at ~100°C, while anhydrous salts degrade at higher temperatures.

- Comparative Analysis : Correlate hygroscopicity with cation size (e.g., smaller cations like Li vs. bulkier organic cations) using dynamic vapor sorption (DVS) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。